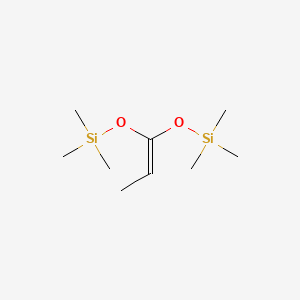

Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane

Beschreibung

Eigenschaften

IUPAC Name |

trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si2/c1-8-9(10-12(2,3)4)11-13(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFWLBQYLXTUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369949 | |

| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-22-4 | |

| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of Trimethylsilyl Chloride with Prop-1-en-1-ol

This method involves the reaction between trimethylsilyl chloride and prop-1-en-1-ol in the presence of a base, typically triethylamine. The reaction occurs under anhydrous conditions to prevent hydrolysis of the silane compound.

Reaction Scheme:

$$

\text{ClSi(CH}3)3 + \text{CH}2=CH-\text{CH}2OH \xrightarrow{\text{Et}_3N} \text{Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane}

$$

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

- Temperature: Room temperature or slightly elevated (20–40°C)

- Base: Triethylamine or pyridine

- Purification: Distillation or chromatography

- Simple and reproducible method

- High yield under optimized conditions

Condensation Reaction

Another method involves the condensation of trimethylsilanol with prop-1-enoxy derivatives using catalysts like titanium tetrachloride.

Reaction Scheme:

$$

\text{(CH}3)3SiOH + \text{CH}2=CH-\text{CH}2OR \xrightarrow{\text{TiCl}_4} \text{this compound}

$$

- Catalyst: Titanium tetrachloride or similar Lewis acids

- Solvent: Anhydrous toluene

- Temperature: Controlled heating (50–80°C)

- Suitable for large-scale synthesis

- High selectivity for the desired product

Industrial Production Methods

Continuous Flow Reactors

In industrial settings, continuous flow reactors are employed for large-scale production to ensure consistent quality and yield.

- Reactants are fed into a reactor equipped with automated controls for temperature, pressure, and reactant ratios.

- Anhydrous conditions are maintained throughout the reaction.

- Purification is achieved through automated distillation systems.

Optimization Techniques

Industrial processes often include:

- Use of stabilizers to prevent decomposition during synthesis.

- Recycling unreacted reagents to improve efficiency.

- Implementation of inline spectroscopy for real-time monitoring.

Purification Methods

Once synthesized, this compound is purified using techniques such as:

- Distillation: Fractional distillation under reduced pressure to isolate the product.

- Chromatography: Flash chromatography using silica gel for high-purity applications.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Scale |

|---|---|---|---|---|

| Reaction with Trimethylsilyl Chloride | Trimethylsilyl chloride, prop-1-en-1-ol | Anhydrous, room temperature | High | Laboratory/Industrial |

| Condensation Reaction | Trimethylsilanol, prop-1-enoxy derivatives | Heating, Lewis acid catalyst | Moderate | Industrial |

| Continuous Flow Reactor | Similar reagents as above | Automated controls | Very high | Industrial |

Challenges in Synthesis

Despite its straightforward synthesis, challenges include:

- Maintaining anhydrous conditions to avoid side reactions.

- Controlling reaction kinetics to maximize yield.

- Handling volatile intermediates safely during large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane serves as a reagent in organic synthesis, particularly in forming carbon-silicon bonds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield silanols, siloxanes, and other substituted silanes, making it a crucial intermediate in synthesizing silicone compounds.

Materials Science

The compound is instrumental in developing silicone-based materials, coatings, and adhesives. Its ability to enhance the stability and reactivity of materials makes it valuable for creating robust products that require high-performance characteristics.

Biological Research

In biological applications, this compound is utilized for modifying biomolecules to improve their stability and functionality. This modification is crucial for enhancing the performance of therapeutic agents and biomaterials used in medical applications.

Case Study on Antibacterial Properties

A study investigated the antibacterial effects of silane compounds, including this compound. The findings indicated that modifications using this compound could enhance the antibacterial properties of certain biomolecules, making them suitable for medical applications such as coatings for implants.

Case Study on Silicone-Based Materials

Research has demonstrated that incorporating this compound into silicone formulations significantly improves their mechanical properties and thermal stability. This enhancement allows for broader applications in automotive and aerospace industries where material performance under stress is critical.

Wirkmechanismus

The mechanism by which trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The prop-1-enoxy group provides additional sites for functionalization, making the compound versatile in different applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The trimethylsilyloxy group in the target compound confers greater steric bulk and electron-withdrawing character compared to methoxy or ethoxy groups in analogs . This likely enhances its stability in acidic conditions but may reduce nucleophilic reactivity.

- Molecular Weight : Bulkier substituents (e.g., tri-n-butyl in ) increase molar mass and boiling points, as seen in the distillation temperature of 160°C (1 mbar) for versus 60°C (20 Torr) for .

Biologische Aktivität

Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane (CAS No. 674792-08-6) is a silane compound notable for its unique structural features, which include both trimethylsilyloxy and prop-1-enoxy functional groups. This compound has garnered attention in various fields, including organic chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on certain cancer cell lines. The cytotoxicity is believed to be dose-dependent, with higher concentrations resulting in increased cell death.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism and may provide therapeutic avenues for metabolic disorders.

Antimicrobial Activity

A study conducted by demonstrated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

Cytotoxicity Studies

In a cytotoxicity assay using HeLa cells, the compound exhibited an IC50 value of 30 µM, indicating a moderate level of cytotoxicity. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 30 | 60 |

| 50 | 30 |

Enzyme Inhibition

Research published in explored the enzyme inhibition properties of this compound on lactate dehydrogenase (LDH). The compound inhibited LDH activity with an IC50 value of 25 µM, suggesting its potential use in metabolic modulation.

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Case Study on Antibacterial Efficacy : A research team evaluated the antibacterial properties of this compound in a clinical setting against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Study : In a study examining various cancer cell lines, this compound was found to induce apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane, and how can reaction conditions be optimized?

The synthesis of structurally analogous silyl ethers involves silylation of enolates or ketones. For example, acetophenone reacts with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under inert conditions (N₂ atmosphere) to yield trimethyl((1-phenylvinyl)oxy)silane with 93% efficiency . Optimization typically includes:

- Solvent selection : Anhydrous acetonitrile or ethers are preferred to avoid hydrolysis.

- Temperature control : Room temperature is often sufficient, but exothermic reactions may require cooling.

- Stoichiometry : A slight excess of silylating agent (1.1–1.2 equiv) ensures complete conversion .

- Workup : Extraction with non-polar solvents (e.g., hexane) and drying over Na₂SO₄ improve purity .

Q. How is this compound characterized, and what analytical methods are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool:

- ¹H NMR : Peaks for trimethylsilyl (TMS) groups appear at δ 0.1–0.3 ppm as a singlet (9H). Olefinic protons (CH₂=) resonate at δ 4.4–5.0 ppm as doublets (J = 1.6–2.0 Hz) .

- ¹³C NMR : The silyl ether oxygen shifts adjacent carbons downfield (~δ 100–150 ppm) .

Cross-validation with literature data (e.g., chemical shifts, coupling constants) is essential to confirm structural integrity .

Q. What safety precautions are necessary when handling this compound?

- Physical hazards : Low flash point (~8°C) necessitates fire-safe practices (e.g., avoiding sparks) .

- Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats are mandatory.

- Ventilation : Use fume hoods to mitigate inhalation risks, as silyl ethers may release volatile byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the role of the silyl group in stabilizing intermediates during reactions?

The trimethylsilyl group acts as a steric and electronic modulator:

- Steric protection : Bulky TMS groups shield reactive sites (e.g., enol ethers), reducing side reactions like polymerization .

- Electronic effects : The Si–O bond polarizes adjacent bonds, enhancing electrophilicity at the α-carbon for nucleophilic attacks .

Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or computational models (DFT) can further elucidate these effects.

Q. How can geometric isomerism in related alkenyl silanes be analyzed, and what implications does this have for reactivity?

For compounds like (E)-trimethyl(2-phenylbut-1-en-1-yl)silane, NMR coupling constants and NOE experiments distinguish E/Z isomers:

- ¹H NMR : E-isomers exhibit distinct splitting patterns (e.g., δ 5.68 ppm as a singlet for the vinyl proton) .

- Reactivity differences : E-isomers often show higher stability in cross-coupling reactions due to reduced steric hindrance .

Controlled isomerization studies (e.g., photochemical or thermal methods) can probe kinetic vs. thermodynamic control .

Q. How should researchers address contradictions in reported yields or purity across studies?

Discrepancies may arise from:

- Impurity profiles : Trace moisture or residual catalysts (e.g., NaI) can reduce yields. Karl Fischer titration ensures solvent dryness .

- Purification methods : Column chromatography vs. fractional crystallization may affect purity. Comparative TLC or GC-MS analyses are recommended .

Documenting detailed reaction logs (e.g., temperature gradients, stirring rates) aids reproducibility.

Q. What advanced purification strategies are effective for isolating silyl ethers with high stereochemical fidelity?

- Low-temperature crystallization : Precipitation from diethyl ether at –25°C minimizes co-precipitation of byproducts .

- Distillation : Vacuum distillation (e.g., 52°C at reduced pressure) separates volatile silyl ethers from non-volatile residues .

- Chiral stationary phases : HPLC with chiral columns resolves enantiomers in asymmetric syntheses .

Key Research Considerations

- Stereochemical control : Prioritize inert atmospheres and anhydrous conditions to prevent racemization.

- Data cross-referencing : Validate spectral data against multiple literature sources (e.g., δ 7.32–7.60 ppm for aromatic protons in vs. ).

- Safety protocols : Adhere to GHS guidelines for silane handling, including spill containment and waste segregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.